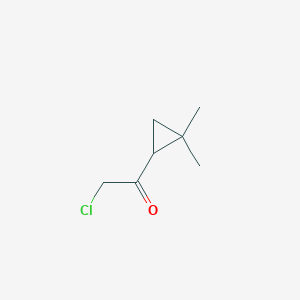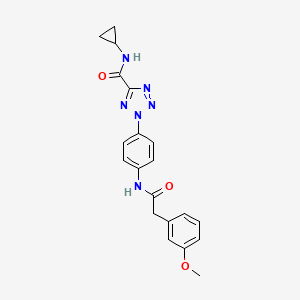
2-(4-Fluoro-2-nitrophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 4-Fluoroamphetamine (4-FA) and is a derivative of amphetamine. 4-FA is a popular research chemical that is used in scientific studies to investigate its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the extracellular concentration of these neurotransmitters, which results in their increased activity in the brain. This increased activity is responsible for the psychoactive effects of this compound, which include increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its effects on the central nervous system. These effects include increased heart rate, blood pressure, and body temperature. This compound also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Chronic use of this compound has been associated with neurotoxicity and damage to the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Fluoro-2-nitrophenyl)propan-1-amine in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its potential for abuse, neurotoxicity, and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Fluoro-2-nitrophenyl)propan-1-amine. These include investigating its potential as a treatment for various psychiatric and neurological disorders, studying its effects on different brain regions and neurotransmitter systems, and developing safer and more selective analogs of this compound. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.
Synthesemethoden
The synthesis of 2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves the reaction of 4-fluoro-2-nitrobenzene with 1-bromo-2-propanol in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(4-fluoro-2-nitrophenyl)propan-1-ol, which is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2-nitrophenyl)propan-1-amine is widely used in scientific studies to investigate its effects on the central nervous system. It is a potent monoamine releaser that increases the release of dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. This compound is also used in studies to investigate its potential as a treatment for various disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTBLZFMHIKYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride](/img/structure/B2563975.png)


![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)
![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)
![(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2563990.png)



![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)
![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)
![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)
